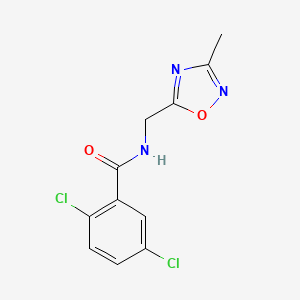

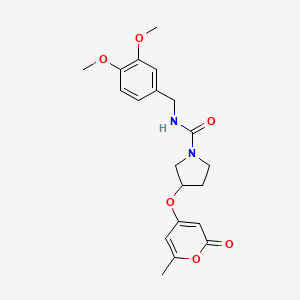

![molecular formula C19H24N2O5S B2970472 Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896357-65-6](/img/structure/B2970472.png)

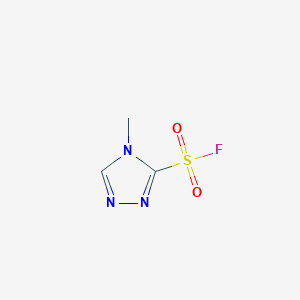

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate” is a complex organic compound. It is related to a class of hexahydroisoquinolin derivatives . These compounds have been studied as potential inhibitors of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .

Synthesis Analysis

The synthesis of such compounds involves complex organic reactions. For instance, a related class of hexahydroisoquinolin derivatives was synthesized as potential EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 . A preliminary optimization study led to the discovery of several potent compounds with low nanomolar to sub-nanomolar potency for EZH2 .Applications De Recherche Scientifique

Metabolic Fate and Esterase Activity

Research focusing on synthetic cannabinoid receptor agonists, such as Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) and its derivatives, explores their metabolic fate, including phase I/II metabolites identification, isozyme mapping, and esterase activity. These studies are crucial for toxicological screening and predicting drug interactions, highlighting the compound's involvement in ester hydrolysis, hydroxylation, and the formation of glucuronides and sulfates. The identification of the in vitro metabolites and the isozyme activity of different monooxygenases and carboxylesterases offer insights into the enzymatic processes affecting these compounds and their potential implications for human health (Richter et al., 2021); (Richter et al., 2022).

Pharmacological Studies

Investigations into nonpeptide oxytocin receptor antagonists reveal the pharmacological potential of compounds with structural similarities to "Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate". These studies offer a foundation for developing selective tools for studying oxytocin receptors in human and nonhuman primate tissues, potentially advancing our understanding of oxytocin-related physiological and pathological processes (Lemaire et al., 2002).

Organic Synthesis and Chemical Reactions

Research in organic chemistry has led to the development of novel synthetic pathways involving piperidine and quinoline derivatives. Studies detail the synthesis of complex molecules through catalytic reactions, highlighting the versatility of these compounds in creating pharmacologically active agents. This includes the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via one-pot three-component reactions, showcasing the compound's utility in synthesizing diverse molecular structures with potential therapeutic benefits (Alizadeh et al., 2014).

Anticoagulant Effects

Further research into the anticoagulant properties of similar compounds demonstrates their potential in medical applications, particularly in improving hemodialysis treatment outcomes. Studies comparing the effects of novel anticoagulants against traditional therapies like heparin indicate potential advancements in patient care and treatment efficacy (Matsuo et al., 1986).

Mécanisme D'action

The mechanism of action of this compound is likely related to its inhibition of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis . Inhibition of EZH2 could potentially decrease global H3K27me3 in certain lymphoma cells in a concentration- and time-dependent manner .

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-26-19(23)13-6-9-20(10-7-13)27(24,25)16-11-14-3-2-8-21-17(22)5-4-15(12-16)18(14)21/h11-13H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHLIOMKAXOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

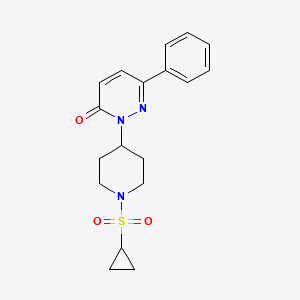

![2-[2-(4-Bromophenyl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B2970391.png)

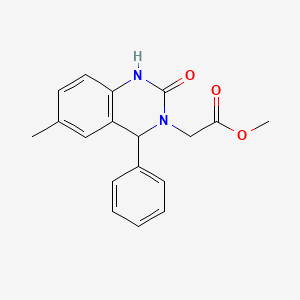

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

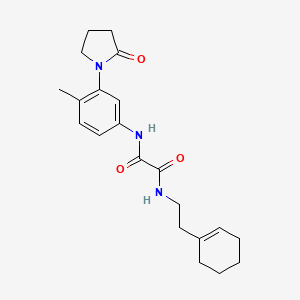

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)